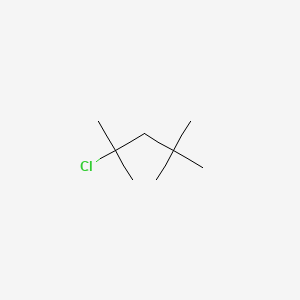

2-Chloro-2,4,4-trimethylpentane

概要

説明

2-Chloro-2,4,4-trimethylpentane is an organic compound with the molecular formula C8H17Cl. It is a derivative of 2,4,4-trimethylpentane, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-2,4,4-trimethylpentane can be synthesized through the chlorination of 2,4,4-trimethylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of controlled amounts of 2,4,4-trimethylpentane and chlorine gas into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: This compound can also undergo elimination reactions to form alkenes. For example, in the presence of a strong base like potassium tert-butoxide (KOtBu), this compound can lose a hydrogen chloride (HCl) molecule to form 2,4,4-trimethylpent-2-ene.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (NaOR), or ammonia (NH3) are commonly used under reflux conditions.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures.

Major Products:

Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

Elimination: The major product is 2,4,4-trimethylpent-2-ene.

科学的研究の応用

2-Chloro-2,4,4-trimethylpentane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules.

Biology: While not directly used in biological studies, its derivatives can be used in the synthesis of biologically active compounds.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other medicinal compounds.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用機序

The mechanism of action of 2-chloro-2,4,4-trimethylpentane primarily involves its reactivity as an alkyl halide. The chlorine atom, being electronegative, makes the carbon-chlorine bond polar, rendering the carbon atom electrophilic. This electrophilic carbon can then undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used .

類似化合物との比較

2,2,4-Trimethylpentane:

2,2,3-Trimethylpentane: Another isomer of octane with different structural properties.

2,3,4-Trimethylpentane: Yet another isomer with unique chemical behavior.

Uniqueness: 2-Chloro-2,4,4-trimethylpentane is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its non-halogenated counterparts. This makes it valuable in synthetic organic chemistry for introducing chlorine into organic molecules and facilitating further chemical transformations .

生物活性

2-Chloro-2,4,4-trimethylpentane (TMPCl), a chlorinated hydrocarbon with the molecular formula CHCl and CAS number 6111-88-2, has garnered attention in various fields, particularly in polymer chemistry. Its biological activity and potential applications are of significant interest to researchers due to its unique chemical properties.

TMPCl is characterized by:

- Molecular Weight : 148.67 g/mol

- Boiling Point : Approximately 151 °C

- Density : 0.87 g/cm³

These properties make it suitable for various industrial applications, especially as a polymerization initiator.

Biological Activity Overview

The biological activity of TMPCl primarily revolves around its role as an initiator in cationic polymerization processes. Research indicates that it can effectively initiate polymerization reactions under specific conditions, leading to the formation of high molecular weight polymers.

Polymerization Studies

-

Cationic Polymerization :

- TMPCl has been shown to initiate the cationic polymerization of β-pinene when used with catalysts such as TiCl. In studies, 100% monomer conversion was achieved at -78 °C within 40 minutes, resulting in poly(β-pinene) with a high molecular weight (M = 5500 g/mol) .

- The polymerization efficiency was also observed at room temperature, although the rate was slower compared to cryogenic conditions .

- Comparison with Other Initiators :

Study 1: Polymerization Efficiency

A study published in Macromolecules highlighted the efficiency of TMPCl in cationic polymerization processes. When combined with different Lewis acids, TMPCl facilitated the formation of polymers with varying properties depending on the reaction conditions .

Study 2: Environmental Impact

Research has also focused on the environmental implications of using TMPCl in polymer synthesis. The ability to conduct reactions at room temperature without extensive cooling or heating contributes to an eco-friendly approach to polymer manufacturing .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHCl |

| Molecular Weight | 148.67 g/mol |

| Boiling Point | 151 °C |

| Density | 0.87 g/cm³ |

| Polymerization Conditions | Result |

|---|---|

| Temperature | -78 °C |

| Monomer Conversion | 100% |

| Molecular Weight (M) | 5500 g/mol |

特性

IUPAC Name |

2-chloro-2,4,4-trimethylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMQIMYDFATMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976629 | |

| Record name | 2-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6111-88-2 | |

| Record name | 2-Chloro-2,4,4-trimethyl-pentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2,4,4-trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Chloro-2,4,4-trimethylpentane initiate carbocationic polymerization?

A: TMPCl, in the presence of a Lewis acid coinitiator like titanium tetrachloride (TiCl4), undergoes ionization to form a carbocation. This carbocation, stabilized by the three alkyl substituents, acts as an initiator by attacking the double bond of a monomer like isobutylene. This initiates chain propagation, ultimately leading to polymer formation. [, , , , ]

Q2: Does the structure of this compound influence its initiation efficiency?

A: Yes, the neopentyl structure of TMPCl, with three methyl groups attached to the β-carbon, significantly hinders backside attack, favoring ionization over elimination. This results in a higher yield of carbocations and more efficient initiation. [, ]

Q3: What are the implications of using this compound as an initiator for polymer synthesis?

A: TMPCl enables the synthesis of well-defined polymers with controlled molecular weight and narrow molecular weight distribution. This control stems from its ability to generate relatively stable carbocations that participate in living carbocationic polymerization. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C8H17Cl, and its molecular weight is 148.68 g/mol.

Q5: What spectroscopic techniques are used to characterize this compound and the polymers it initiates?

A: NMR spectroscopy, particularly 1H and 13C NMR, is extensively used to characterize TMPCl, determine its purity, and analyze the microstructure of polymers it initiates. FTIR is also employed to monitor polymerization kinetics and analyze the composition of copolymers. [, , , , , ]

Q6: What solvents are commonly used for this compound-initiated polymerization?

A: Nonpolar solvents like hexane and methyl chloride are typically used. The choice and ratio of these solvents can influence polymerization kinetics, polymer solubility, and the occurrence of side reactions. [, , , , ]

Q7: Can this compound be used to initiate the polymerization of monomers other than isobutylene?

A: Yes, TMPCl, in conjunction with appropriate Lewis acids and additives, has been successfully used to initiate the polymerization of other monomers, including styrene, α-methylstyrene, indene, and β-pinene. [, , , , , ]

Q8: What are the challenges associated with using this compound in carbocationic polymerization?

A: Challenges include maintaining living polymerization conditions, controlling chain transfer reactions, and preventing side reactions like chain coupling and β-proton elimination, particularly at higher temperatures. [, , ]

Q9: How can exo-olefin terminated polyisobutylene be synthesized using this compound?

A: exo-Olefin terminated PIB can be synthesized by quenching TiCl4-catalyzed living PIB, initiated by TMPCl, with hindered bases or specific sulfides, followed by a suitable terminating agent. [, ]

A: While the provided research primarily focuses on experimental aspects, computational chemistry could be used to model the ionization of TMPCl, study the stability of the resulting carbocation, and simulate its interactions with monomers during polymerization. [, ]

Q10: How does the structure of the initiator influence the outcome of carbocationic polymerization?

A: The rate of ionization and the stability of the resulting carbocation are directly influenced by the structure of the initiator. Bulkier substituents near the reaction center increase steric hindrance, favoring ionization and leading to more controlled polymerizations. [, , , ]

A: The research primarily focuses on the use of TMPCl in controlled laboratory settings. Information regarding its long-term stability and specific formulation strategies is limited within the provided context. [, , ]

A: Information regarding specific SHE regulations and compliance is not discussed in the provided research articles. It is essential to consult relevant safety data sheets and regulatory guidelines when handling TMPCl. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。